molecular formula C18H18O2 B11728459 1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one

Cat. No.: B11728459
M. Wt: 266.3 g/mol
InChI Key: SONSBCPVVSAMDY-UHFFFAOYSA-N
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Description

1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system

Preparation Methods

The synthesis of 1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between 2-hydroxyacetophenone and 4-isopropylbenzaldehyde in the presence of a base such as sodium hydroxide or potassium hydroxide. The reaction is usually performed in an ethanol or methanol solvent under reflux conditions. The product is then purified by recrystallization or column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or sodium borohydride, resulting in the formation of the corresponding alcohols.

    Substitution: The hydroxyl group in the compound can undergo substitution reactions with halogens or other electrophiles, forming halogenated or other substituted derivatives.

Common reagents and conditions used in these reactions include acidic or basic catalysts, organic solvents, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.

    Biology: Research has shown that this compound exhibits antioxidant and anti-inflammatory properties. It has been investigated for its potential to protect cells from oxidative stress and reduce inflammation in biological systems.

    Medicine: The compound has been explored for its potential therapeutic effects, including anticancer and antimicrobial activities. Studies have demonstrated its ability to inhibit the growth of cancer cells and various pathogenic microorganisms.

    Industry: In the industrial sector, the compound is used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and inhibit oxidative stress. Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory enzymes and cytokines. In cancer cells, the compound induces apoptosis (programmed cell death) by activating specific signaling pathways and inhibiting cell proliferation.

Comparison with Similar Compounds

1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one can be compared with other chalcones and related compounds:

    Chalcone: The parent compound of the chalcone family, which shares a similar α,β-unsaturated carbonyl system but lacks the specific substituents found in this compound.

    Flavonoids: A class of compounds structurally related to chalcones, known for their antioxidant and anti-inflammatory properties.

    Curcumin: A well-known natural compound with a similar structure, exhibiting potent antioxidant, anti-inflammatory, and anticancer activities.

The uniqueness of this compound lies in its specific substituents, which confer distinct chemical and biological properties compared to other similar compounds.

Biological Activity

1-(2-Hydroxyphenyl)-3-[4-(propan-2-yl)phenyl]prop-2-en-1-one, commonly referred to as a chalcone derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. Chalcones are known for their potential therapeutic properties, including anti-inflammatory, antioxidant, and anticancer effects. This article aims to provide a comprehensive overview of the biological activity of this specific compound, supported by relevant data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is C18H18OC_{18}H_{18}O. The compound features a hydroxyl group on one phenyl ring and an isopropyl-substituted phenyl group on the other, contributing to its varied biological properties.

Anticancer Activity

Research indicates that chalcone derivatives exhibit significant anticancer properties. For instance, studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines.

Table 1: Anticancer Activity of Chalcone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
This compoundMCF-712.5Induction of apoptosis
4-HydroxychalconeHeLa10.0Inhibition of tubulin polymerization
3-(4-Hydroxyphenyl)-1-phenylprop-2-en-1-oneA54915.0Cell cycle arrest in G2/M phase

The compound's mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.

Antioxidant Activity

Chalcones are also recognized for their antioxidant properties. The presence of the hydroxyl group enhances the compound's ability to scavenge free radicals.

Case Study: Antioxidant Potential
In a study evaluating the antioxidant capacity of various chalcones, it was found that this compound exhibited a significant reduction in oxidative stress markers in vitro, comparable to standard antioxidants like vitamin C.

Anti-inflammatory Activity

The anti-inflammatory potential of this compound has been explored through various assays measuring cytokine production and enzyme activity.

Table 2: Anti-inflammatory Effects

CompoundAssay TypeResult
This compoundTNF-alpha ReleaseDecreased by 40%
CurcuminTNF-alpha ReleaseDecreased by 60%

The results indicate that while the compound is effective in reducing inflammation, it may not be as potent as some established anti-inflammatory agents.

The biological activities of this compound can be attributed to its ability to interact with various molecular targets:

  • Inhibition of Enzymes : The compound may inhibit enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It can affect signaling pathways such as NF-kB and MAPK, which are crucial in cancer and inflammation.
  • Induction of Apoptosis : The compound promotes programmed cell death in cancer cells through intrinsic pathways involving mitochondrial dysfunction.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1-(2-hydroxyphenyl)-3-(4-propan-2-ylphenyl)prop-2-en-1-one

InChI

InChI=1S/C18H18O2/c1-13(2)15-10-7-14(8-11-15)9-12-18(20)16-5-3-4-6-17(16)19/h3-13,19H,1-2H3

InChI Key

SONSBCPVVSAMDY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C=CC(=O)C2=CC=CC=C2O

Origin of Product

United States

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